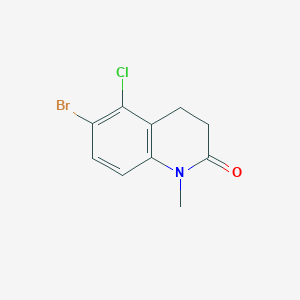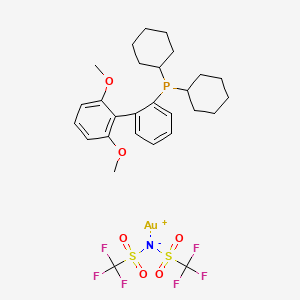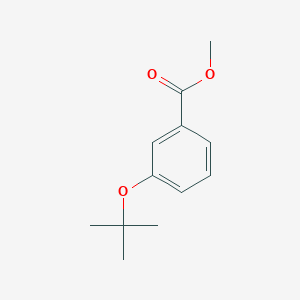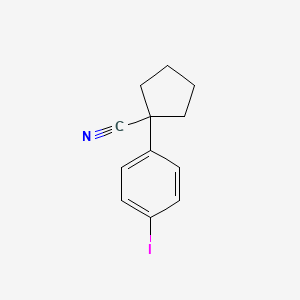![molecular formula C10H8ClF3O2 B6316062 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 1334648-18-8](/img/structure/B6316062.png)
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a chlorinated and trifluoromethylated phenyl group
作用機序
Target of Action
The primary target of 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration. The inhibition of this complex can disrupt the production of ATP, leading to cell death .
Mode of Action
The compound interacts with its target by inhibiting the germination of spores and the development of infection structures . This interaction results in the disruption of the electron transport chain, leading to a decrease in ATP production and ultimately cell death .
Biochemical Pathways
The affected pathway is the electron transport chain located in the mitochondria. The inhibition of complex III disrupts the flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane. This disruption prevents the synthesis of ATP, leading to cell death .
Pharmacokinetics
The compound’s lipophilicity and water solubility are important factors that can impact its bioavailability .
Result of Action
The molecular effect of the compound’s action is the inhibition of the mitochondrial complex III, which disrupts the electron transport chain . On a cellular level, this leads to a decrease in ATP production, causing cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorinated phenyl ring, potentially converting the chlorine substituent to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated derivatives.
Substitution: Functionalized phenyl derivatives.
科学的研究の応用
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
類似化合物との比較
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-4-(trifluoromethyl)phenyl acetamide
- 2-Chloro-4-(trifluoromethyl)phenyl pyridine
Uniqueness: 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane stands out due to the presence of the dioxolane ring, which imparts unique chemical properties such as increased stability and reactivity. The trifluoromethyl group further enhances its chemical profile, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNCESEZVNZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)










![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

